1H-indazole-5-carbonitrile
Overview
Description
1H-indazole-5-carbonitrile is a chemical compound with the molecular formula C8H5N3 and a molecular weight of 143.15 . It is a solid substance .
Synthesis Analysis
The synthesis of indazoles, including 1H-indazole-5-carbonitrile, has been achieved through various methods. These include transition metal-catalyzed reactions, reductive cyclization reactions, and the synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without a catalyst and solvent from 2-azidobenzaldehydes and amines . Another method involves the transformation of readily synthesized acyl hydrazides into 2-hydrazobenzophenones via a novel aryne-based molecular rearrangement .Molecular Structure Analysis
The molecular structure of 1H-indazole-5-carbonitrile is characterized by a bicyclic ring structure made up of a pyrazole ring and a benzene ring .Physical And Chemical Properties Analysis
1H-indazole-5-carbonitrile is a solid substance with a melting point of 177°C . Its boiling point is predicted to be 370.3±15.0 °C and its density is predicted to be 1.33±0.1 g/cm3 .Scientific Research Applications
Medicinal Applications
Indazole-containing heterocyclic compounds, including 1H-indazole-5-carbonitrile, have a wide variety of medicinal applications . They are used as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents .
Inhibitors of Phosphoinositide 3-Kinase δ
Indazoles can also be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease .
Synthetic Approaches
The synthesis of 1H- and 2H-indazoles, including 1H-indazole-5-carbonitrile, has been a focus of recent research . Strategies include transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent .
Chemical Properties
1H-Indazole-5-carbonitrile has a molecular weight of 143.15 and is typically stored in a refrigerator . It is a solid at room temperature .
Aldose Reductase (ALR2) and Aldehyde Reductase (ALR1) Inhibitors
1H-Indazole-5-carbonitrile derivatives have been evaluated as aldose reductase (ALR2) and aldehyde reductase (ALR1) inhibitors .
Anti-HIV-1 Agents
Indole derivatives, including 1H-indazole-5-carbonitrile, have been studied for their potential as anti-HIV-1 agents .
Safety and Hazards
Future Directions
Indazole-containing derivatives, including 1H-indazole-5-carbonitrile, represent one of the most important heterocycles in drug molecules. They have gained considerable attention in the field of medicinal chemistry due to their diverse biological activities . Therefore, the development of efficient and sustainable methods for the synthesis of indazole derivatives is a promising area of future research .
Mechanism of Action
Target of Action
1H-indazole-5-carbonitrile is a compound with potential medicinal applications Indazole-containing compounds are known to have a wide variety of medicinal applications, including as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease .
Mode of Action
Indazole derivatives are known to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives . The interaction of 1H-indazole-5-carbonitrile with its targets and the resulting changes would depend on the specific target and the context of the biological system.
Biochemical Pathways
Indazole-containing compounds are known to have a wide variety of medicinal applications, suggesting that they may affect multiple biochemical pathways . The downstream effects of these pathway alterations would depend on the specific pathways involved and the context of the biological system.
Pharmacokinetics
A study on indazole-3-amine derivatives, which are structurally similar to 1h-indazole-5-carbonitrile, mentioned the evaluation of adme properties . The impact of these properties on the bioavailability of 1H-indazole-5-carbonitrile would depend on the specific properties of the compound.
Result of Action
Indazole derivatives are known to possess various biological activities, suggesting that 1h-indazole-5-carbonitrile may have similar effects .
properties
IUPAC Name |
1H-indazole-5-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3/c9-4-6-1-2-8-7(3-6)5-10-11-8/h1-3,5H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGBYVNQFNMXDJM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C#N)C=NN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30456071 | |
Record name | 1H-indazole-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30456071 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
74626-47-4 | |
Record name | 1H-indazole-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30456071 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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